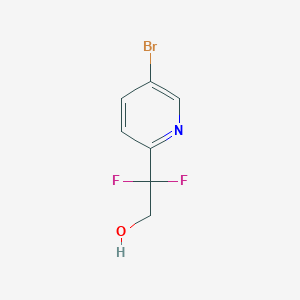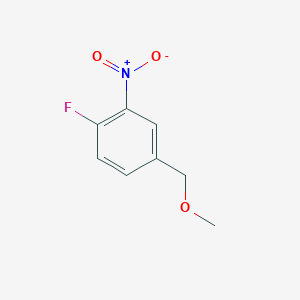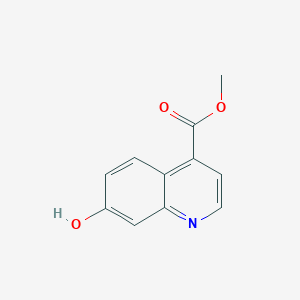![molecular formula C37H28N8 B6591035 Tetrakis[4-(1-imidazolyl)phenyl]methane CAS No. 1258859-29-8](/img/structure/B6591035.png)
Tetrakis[4-(1-imidazolyl)phenyl]methane
Vue d'ensemble
Description
Tetrakis[4-(1-imidazolyl)phenyl]methane, also known as TIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TIM belongs to the family of tetraphenylmethane derivatives and has a molecular formula of C44H36N4.
Applications De Recherche Scientifique
1. Light-Emitting Devices
Tetrakis[4-(1-imidazolyl)phenyl]methane and its derivatives show potential in the development of materials for light-emitting devices. This is evident from the synthesis and characterization of related compounds such as tetrakis(4-(5-(3,5-di-tert-butylphenyl)-2-oxadiazolyl)phenyl)methane, demonstrating properties suitable for use in hole-blocking materials in organic light-emitting diodes (OLEDs) (Yeh et al., 2001).
2. Molecular Structure and Benzannulation
The study of tetrakis Fischer-type carbene complexes, which include tetrakis{pentacarbonyl[(methyleneoxy)phenylcarbene]chromium}methane, offers insights into the molecular structure and reactions like benzannulation. These reactions have implications in the synthesis of complex organic compounds and in understanding reaction mechanisms (Quast et al., 2000).
3. Electronic Properties in Nanostructures
The synthesis of tetrakis[4-(arylpyrimidyl)phenyl]methanes, a class of electronically active nano-sized scaffolds, demonstrates the potential of tetraphenylmethane derivatives in electronic applications. These compounds exhibit cooperative electronic features like intramolecular exciplex coupling, relevant for nanotechnology and electronic materials (Zimmermann et al., 2000).
4. Luminescence and Crystal Structure
Research into tetrakis(4-methoxyphenyl)methane, a compound related to this compound, reveals strong fluorescence and phosphorescence properties. These findings are crucial for the development of luminescent materials and for understanding the structural factors that influence these properties (Guieu et al., 2013).
5. Non-enzymatic Sensing Applications
A porous aromatic framework based on tetrakis(4-(9H-carbazol-9-yl)phenyl)methane demonstrates application in non-enzymatic sensing of hydrogen peroxide (H2O2). Such materials can be significant in developing advanced sensors and in environmental monitoring (Yuan et al., 2017).
6. Alkylation Reactions and Microwave Irradiation
Alkylation of tetrazoles with tetrakis(chloroacetoxymethyl)methane highlights the chemical reactivity of these compounds. The acceleration of this process under microwave irradiation provides insights into improving reaction efficiency in organic synthesis (Zatsepina et al., 2006).
7. Crystal Structures and Molecular Networks
The analysis of the crystal structure of tetrakis(4-iodophenyl)methane and related compounds contributes to the understanding of molecular networks in crystalline materials. This knowledge is vital for materials science, particularly in designing materials with specific structural and functional properties (Thaimattam et al., 1998).
Mécanisme D'action
Mode of Action
It is known that the compound contains imidazole rings, which are often involved in hydrogen bonding and π-π stacking interactions with biological targets .
Pharmacokinetics
The compound is a solid at room temperature and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane’s action are currently unknown . Given the complexity of the molecule, it is likely that its effects are multifaceted and depend on the specific biological context.
Action Environment
The action, efficacy, and stability of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane may be influenced by various environmental factors . For instance, the compound’s solubility in different solvents could affect its distribution and availability in biological systems . Additionally, the compound should be handled with appropriate safety measures due to potential hazards .
Propriétés
IUPAC Name |
1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N8/c1-9-33(42-21-17-38-25-42)10-2-29(1)37(30-3-11-34(12-4-30)43-22-18-39-26-43,31-5-13-35(14-6-31)44-23-19-40-27-44)32-7-15-36(16-8-32)45-24-20-41-28-45/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBEIJETNEJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)(C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)


![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)


![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)





